4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including ring closure and substitution reactions, to introduce the desired functional groups into the molecular framework. For instance, compounds with structural similarities have been synthesized using techniques like Vilsmeier–Haack and diazotization reactions, highlighting the complexity and precision required in constructing such molecules (Padalkar, Phatangare, & Sekar, 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are crucial for determining the molecular structure of these compounds. For example, the crystal structure determination of a potentially active compound was achieved through single-crystal X-ray diffraction, revealing significant details about its geometric configuration (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds may include cycloadditions, nucleophilic substitutions, and oxidative transformations. Such reactions not only demonstrate the reactivity of the compounds but also their potential for further chemical modifications. For example, cycloadditions have been utilized to generate new compounds with potential applications (Malet, Serra, Abramovitch, Moreno‐Mañas, & Pleixats, 1993).
properties
IUPAC Name |
4-[1-(2-methoxyphenyl)-5-(oxan-4-yl)-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-24-17-5-3-2-4-16(17)23-19(15-8-12-25-13-9-15)21-18(22-23)14-6-10-20-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTYKYRWXNWCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC(=N2)C3=CC=NC=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine |
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